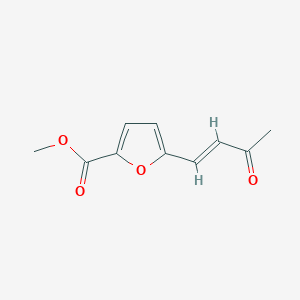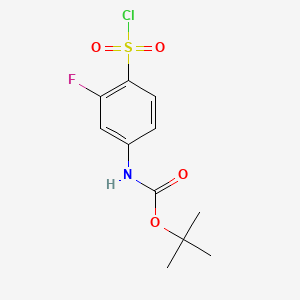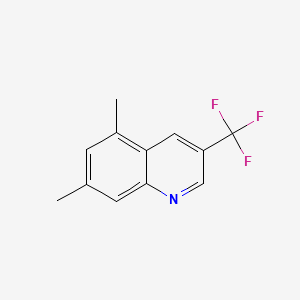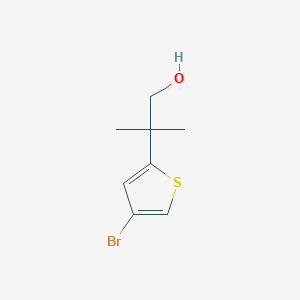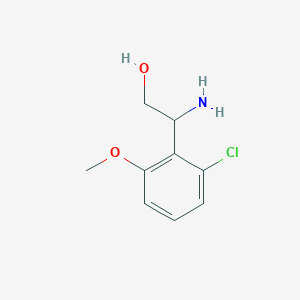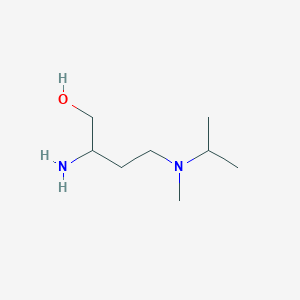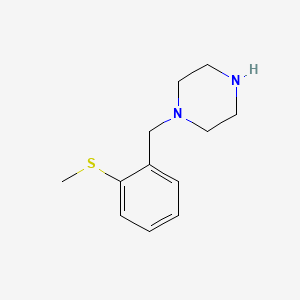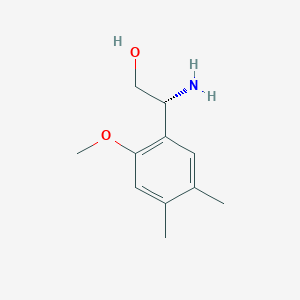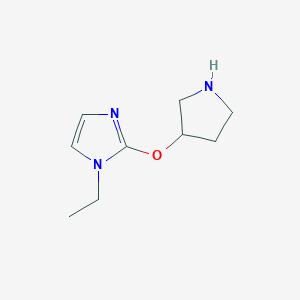
Diphenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylmethanesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . This compound, specifically, is characterized by its structure, which includes a sulfonamide group attached to a diphenylmethane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diphenylmethanesulfonamide typically involves the reaction between diphenylmethane and sulfonyl chloride in the presence of a base. One common method includes the use of aniline and alpha-toluenesulfonyl chloride . The reaction conditions often require an organic or inorganic base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs large-scale reactions using sulfonyl chlorides and amines. The process may involve the use of catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Diphenylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium sulfinates and amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
Diphenylmethanesulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diphenylmethanesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, thereby exerting antibacterial effects. The compound may also interact with other molecular pathways depending on its specific structure and functional groups .
Comparación Con Compuestos Similares
- Sulfanilamide
- Sulfamethoxazole
- Sulfadiazine
Comparison: Diphenylmethanesulfonamide is unique due to its diphenylmethane moiety, which distinguishes it from other sulfonamides like sulfanilamide and sulfamethoxazole. This structural difference can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C13H13NO2S |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
diphenylmethanesulfonamide |
InChI |
InChI=1S/C13H13NO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) |
Clave InChI |
DPYKEYXMUFFQAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


